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Abstract
5-Aza-7-deazaguanine, a synthetic purine analogue, has garnered significant interest within

the scientific community for its unique chemical properties and potential therapeutic

applications. This technical guide provides a comprehensive overview of the discovery, history,

and evolving understanding of this intriguing molecule. From its initial synthesis to its role as a

key component in expanded genetic alphabets and its promising antiviral activity, this

document details the scientific journey of 5-Aza-7-deazaguanine. We present a compilation of

key experimental findings, detailed protocols for its synthesis and biological evaluation, and an

exploration of its mechanism of action, offering valuable insights for researchers and drug

development professionals.

Discovery and Historical Perspective
The history of 5-Aza-7-deazaguanine, scientifically known as 2-aminoimidazo[1,2-a]triazin-

4(1H)-one, is rooted in the exploration of purine analogue synthesis. While the precise first

synthesis is not definitively documented in a single seminal paper, its conceptual foundation

lies in the broader field of heterocyclic chemistry. The synthesis of the imidazo[1,2-a]triazine

core is a key step. One plausible synthetic route, suggested by its structural similarity to other

triazine derivatives, involves a multi-step reaction starting from cyanuric chloride. This

approach leverages the sequential displacement of chloride ions to build the fused ring system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b030438?utm_src=pdf-interest
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Its prominence in the scientific literature grew significantly with its identification as a crucial

component of "hachimoji DNA," a synthetic genetic system that expands the four-letter genetic

alphabet to eight. In this system, 5-Aza-7-deazaguanine (designated as "P") forms a stable

base pair with 6-Amino-5-nitropyridin-2-one ("Z"). This groundbreaking research highlighted the

molecule's unique hydrogen bonding capabilities and its potential for creating novel biological

and nanotechnological structures. Beyond synthetic biology, its structural analogy to guanine

has spurred investigations into its potential as an antimetabolite, particularly in the realm of

antiviral drug discovery.

Physicochemical Properties
Property Value

IUPAC Name 2-aminoimidazo[1,2-a]triazin-4(1H)-one

Molecular Formula C5H5N5O

Molar Mass 151.13 g/mol

CAS Number 67410-64-4

Appearance White to off-white solid

Solubility Sparingly soluble in water, soluble in DMSO

Synthesis and Experimental Protocols
The synthesis of 5-Aza-7-deazaguanine and its nucleoside derivatives is a critical aspect of its

study and application. Below are detailed methodologies for key synthetic steps.

Synthesis of 2-aminoimidazo[1,2-a][1][2][3]triazin-4(1H)-
one
A common synthetic pathway to the core heterocyclic structure of 5-Aza-7-deazaguanine
involves the cyclization of a substituted triazine. While a definitive protocol for the initial

discovery is elusive, a representative synthesis is described below:

Experimental Protocol:
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Step 1: Synthesis of a 2,4-disubstituted-6-amino-1,3,5-triazine. This intermediate is typically

prepared from the reaction of cyanuric chloride with ammonia and another nucleophile in a

stepwise, temperature-controlled manner.

Step 2: Reaction with a bromo- or chloro-carbonyl compound. The amino-triazine

intermediate is then reacted with a suitable two-carbon electrophile, such as

chloroacetaldehyde or a bromoacetyl derivative, in the presence of a base.

Step 3: Cyclization and aromatization. The resulting intermediate undergoes an

intramolecular cyclization, followed by dehydration or oxidation to form the fused

imidazo[1,2-a]triazine ring system.

Step 4: Functional group manipulation. Subsequent steps may be required to introduce the

amino and oxo functionalities at the correct positions, leading to the final 5-Aza-7-
deazaguanine product.

Glycosylation to form Nucleoside Analogues
The biological activity of 5-Aza-7-deazaguanine is often studied in its nucleoside form. The

following are common methods for the glycosylation of the 5-Aza-7-deazaguanine base.

Experimental Protocol 1: Glycosylation using Sodium Hydride

The 5-Aza-7-deazaguanine base is suspended in an anhydrous aprotic solvent (e.g.,

acetonitrile).

Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the nucleobase, forming

the sodium salt.

A protected sugar halide (e.g., 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl

chloride) is added to the reaction mixture.

The reaction is stirred at room temperature until completion, monitored by thin-layer

chromatography (TLC).

The reaction is quenched, and the product is purified by column chromatography.

Experimental Protocol 2: Vorbrüggen Glycosylation
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The 5-Aza-7-deazaguanine base is silylated using a silylating agent like N,O-

bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.

A protected sugar acetate (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added.

A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to

promote the coupling reaction.

The reaction is stirred at an elevated temperature until completion.

The reaction mixture is worked up, and the protected nucleoside is purified by

chromatography.

Deprotection of the sugar and base protecting groups is carried out to yield the final

nucleoside.

Caption: General synthetic workflow for 5-Aza-7-deazaguanine nucleosides.

Biological Activity and Mechanism of Action
The primary therapeutic interest in 5-Aza-7-deazaguanine and its derivatives lies in their

potential antiviral activity.

Antiviral Activity
The nucleoside analogue, 5-aza-7-deazaguanosine (also known as ZX-2401), has

demonstrated notable in vitro activity against the Yellow Fever Virus (YFV), a member of the

Flaviviridae family. A key finding is its synergistic effect when used in combination with

interferon, suggesting a potential for combination therapy.

Table 1: Antiviral Activity of 5-Aza-7-deazaguanosine (ZX-2401)

Virus Cell Line Activity Metric Result Reference

Yellow Fever

Virus (YFV)
Not specified

Synergistic effect

with interferon
Observed
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Further quantitative data such as IC50 or EC50 values are not readily available in the public

domain and represent a key area for future research.

Mechanism of Action
The precise mechanism of action for 5-Aza-7-deazaguanine nucleosides is not yet fully

elucidated. However, it is hypothesized to be similar to that of the broad-spectrum antiviral

drug, ribavirin. Ribavirin is a guanosine analogue that, once converted to its triphosphate form,

can inhibit viral RNA-dependent RNA polymerase and also induce mutations in the viral

genome, leading to error catastrophe.

Given its structural similarity to guanine, it is plausible that 5-aza-7-deazaguanosine is

phosphorylated intracellularly to its triphosphate derivative. This triphosphate could then act as

a competitive inhibitor of viral polymerases, disrupting viral replication.
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Caption: Hypothesized mechanism of antiviral action for 5-aza-7-deazaguanosine.

Signaling Pathway Interactions
Direct studies on the effects of 5-Aza-7-deazaguanine on specific cellular signaling pathways

are limited. However, insights can be drawn from the well-characterized related compound, 5-

azacytidine, a known inhibitor of DNA methylation. 5-azacytidine can induce the expression of

tumor suppressor genes and affect various signaling pathways, including the p53/p21 pathway,

which is crucial for cell cycle arrest and apoptosis. While 5-Aza-7-deazaguanine is a guanine

analogue and not a cytidine analogue, the presence of the aza-group suggests a potential for

epigenetic modifications or interactions with enzymes involved in nucleic acid metabolism.
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Further research is warranted to investigate if 5-Aza-7-deazaguanine or its metabolites can

modulate signaling pathways involved in cell proliferation, apoptosis, or the immune response.

Future Directions and Conclusion
5-Aza-7-deazaguanine stands as a molecule of significant scientific interest with a rich, albeit

not fully chronicled, history. Its journey from a synthetic curiosity to a cornerstone of an

expanded genetic alphabet and a potential antiviral agent underscores its versatility. The lack

of comprehensive quantitative data on its biological activities and a detailed understanding of

its mechanism of action and signaling pathway interactions present exciting opportunities for

future research.

For drug development professionals, the synergistic antiviral activity of its nucleoside analogue

with interferon suggests that this chemical scaffold is a promising starting point for the

development of novel anti-flaviviral therapies. Further structure-activity relationship (SAR)

studies could lead to the discovery of more potent and selective analogues.

In conclusion, 5-Aza-7-deazaguanine is a molecule with a compelling past and a promising

future. Continued exploration of its chemical and biological properties is likely to unveil new

applications in synthetic biology, nanotechnology, and medicine.

To cite this document: BenchChem. [Unveiling 5-Aza-7-deazaguanine: A Journey from
Discovery to Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030438#discovery-and-history-of-5-aza-7-
deazaguanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

